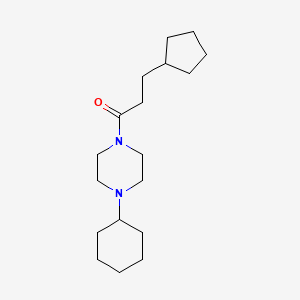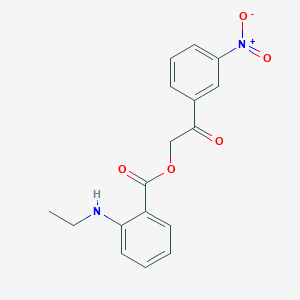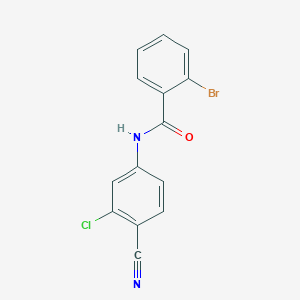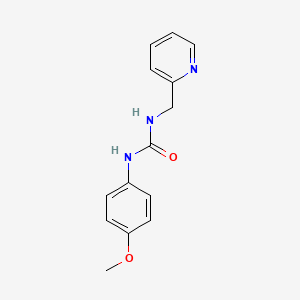![molecular formula C13H13ClN2O3S2 B5877298 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as DMTF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide exerts its anticancer effects by inhibiting the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, the synthesis of 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can be challenging and time-consuming, which may limit its availability for research.
Future Directions
Future research on 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide could focus on optimizing its synthesis method to increase its availability for research, as well as investigating its potential applications in other types of cancer. Additionally, studies could explore the use of 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide and its potential as a safe and effective anticancer agent.
Synthesis Methods
5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 4-(dimethylamino)sulfonyl chloride and 4-aminophenol. The final product is obtained after purification through recrystallization.
Scientific Research Applications
5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been studied for its potential applications in the treatment of cancer, specifically breast cancer. Research has shown that 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to enhance the sensitivity of breast cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
5-chloro-N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-16(2)21(18,19)10-5-3-9(4-6-10)15-13(17)11-7-8-12(14)20-11/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPOGCHTKVWNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)



![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)

